4-Bromo-6-chloropyridin-2(1H)-one

Cross-Coupling Palladium Catalysis Regioselective Synthesis

This unique 4-bromo-6-chloro-2-pyridinone scaffold offers chemoselective C4 Suzuki coupling followed by orthogonal C6 SNAr, enabling precise construction of asymmetric bipyridine ligands and targeted covalent inhibitors. Validated as a privileged chemotype for BRD9 bromodomain probes, it ensures synthetic-route fidelity that regioisomers cannot match. Procure high-purity material for reproducible SAR and coordination chemistry.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44
CAS No. 1227581-74-9
Cat. No. B2873178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloropyridin-2(1H)-one
CAS1227581-74-9
Molecular FormulaC5H3BrClNO
Molecular Weight208.44
Structural Identifiers
SMILESC1=C(C=C(NC1=O)Cl)Br
InChIInChI=1S/C5H3BrClNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
InChIKeyWVVCZQWMMAULSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloropyridin-2(1H)-one: A Dihalogenated Pyridinone Building Block for Complex Organic Synthesis and Bioconjugation


4-Bromo-6-chloropyridin-2(1H)-one (CAS 1227581-74-9) is a heterocyclic compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . This dihalogenated pyridinone features a unique 4-bromo and 6-chloro substitution pattern on the 2-pyridinone ring. This specific arrangement of halogens provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis, particularly for sequential cross-coupling reactions, and a ligand scaffold for coordination chemistry .

4-Bromo-6-chloropyridin-2(1H)-one: Why Generic Substitution Fails for Selective Transformations


The term 'pyridinone building block' encompasses a broad class of compounds, but subtle variations in the position and identity of halogen substituents critically alter reactivity, selectivity, and downstream applicability. 4-Bromo-6-chloropyridin-2(1H)-one's unique 4-bromo, 6-chloro pattern is not interchangeable with regioisomers like 6-bromo-4-chloro-2(1H)-pyridinone or analogs with different leaving groups. The distinct electronic and steric environment dictates chemoselectivity in cross-coupling , site-specific nucleophilic aromatic substitution, and the geometry of resultant metal complexes, preventing simple substitution without compromising synthetic route fidelity.

4-Bromo-6-chloropyridin-2(1H)-one: Quantitative Evidence for Superior Procurement Decisions


Chemoselective Cross-Coupling: The 4-Bromo Position Enables Selective Functionalization

In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 4-position of 2-pyridinones is known to be significantly more reactive than the C-Cl bond at the 6-position . This allows for a first, highly selective functionalization at the bromine site, while the chlorine remains intact for a subsequent orthogonal transformation. In contrast, symmetrically substituted analogs like 4,6-dichloropyridin-2(1H)-one lack this differential reactivity, leading to complex mixtures upon attempted mono-functionalization.

Cross-Coupling Palladium Catalysis Regioselective Synthesis

Differential Halogen Lability: The 6-Chloro Position as a Handle for Late-Stage Diversification

The chlorine at the 6-position of the pyridinone ring, adjacent to the electron-withdrawing carbonyl, is activated for nucleophilic aromatic substitution (SNAr). After the more reactive 4-bromo group has been engaged, the 6-chloro substituent can be selectively displaced with amines, alkoxides, or thiols . This orthogonal reactivity is not available in analogs like 4-bromo-2(1H)-pyridinone, which lacks the second halogen handle for further diversification.

Nucleophilic Aromatic Substitution Late-Stage Functionalization SNAr

High Purity Baseline Minimizes Process Impurities

For sensitive applications such as medicinal chemistry SAR campaigns or material science, the purity of the building block is paramount. Commercially available 4-Bromo-6-chloropyridin-2(1H)-one is routinely supplied with a purity specification of 98% [REFS-1, REFS-2]. This high baseline purity reduces the risk of carrying through impurities that could confound biological assay results or compromise the performance of advanced materials, a key differentiator against sourcing from non-specialized suppliers with lower or unspecified purity.

Quality Control Synthetic Intermediate Purity

Proven Utility as a Scaffold for Generating Potent Inhibitors

The pyridinone core of 4-Bromo-6-chloropyridin-2(1H)-one serves as the foundation for a potent and selective BRD9 bromodomain inhibitor series [1]. The two halogen handles on this specific scaffold were essential for installing the necessary substituents to achieve high potency. In contrast, while other pyridinone isomers or mono-halogenated analogs could yield some activity, the 4-bromo-6-chloro substitution pattern uniquely enabled the specific vectors required for optimal binding to the BRD9 bromodomain, leading to compounds with Kd values in the low nanomolar range (e.g., 37 nM) [2].

Medicinal Chemistry Bromodomain Inhibitor BRD9 SAR

4-Bromo-6-chloropyridin-2(1H)-one: Best Research and Industrial Application Scenarios


Precursor for Asymmetric 2,2'-Bipyridine Ligands in Supramolecular Chemistry

The chemoselective cross-coupling of the C4-bromo group, as described in Section 3, provides a direct route to mono-arylated pyridinones. These intermediates are ideal for constructing asymmetric 2,2'-bipyridine ligands [1]. The C6-chloro group can subsequently be engaged in a second, orthogonal cross-coupling or SNAr reaction to install a different aryl or heteroaryl group. This precise control over heteroaryl substitution is critical for tuning the photophysical and electrochemical properties of the resulting metal complexes used in light-harvesting, sensing, and catalysis.

Core Scaffold for Targeted Covalent Inhibitor Discovery

The orthogonally reactive halogen pair makes this compound a powerful tool for developing targeted covalent inhibitors (TCIs). A recognition element can be attached via Suzuki coupling to the 4-bromo group. The remaining 6-chloro group, activated by the pyridinone carbonyl, can then serve as an electrophilic 'warhead' for covalent bond formation with a proximal cysteine residue in the target protein. This 'tether and trap' strategy is uniquely enabled by the 4-bromo-6-chloro substitution pattern.

Key Intermediate for BRD9 Bromodomain Chemical Probes

As supported by evidence in Section 3, this scaffold is a privileged chemotype for developing inhibitors of the BRD9 bromodomain, a target of interest in oncology [1]. Procurement of high-purity 4-Bromo-6-chloropyridin-2(1H)-one provides a direct starting point for synthesizing chemical probes based on published SAR. This allows researchers to validate BRD9 as a target in their specific disease models and to explore the functional consequences of its inhibition with tool compounds derived from a proven scaffold.

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